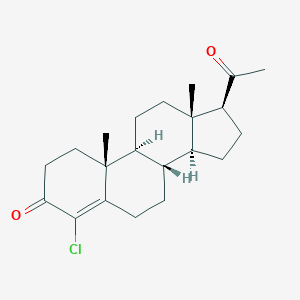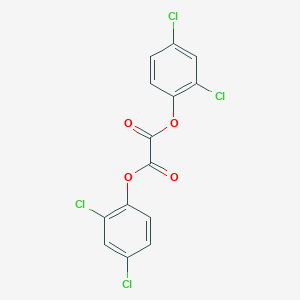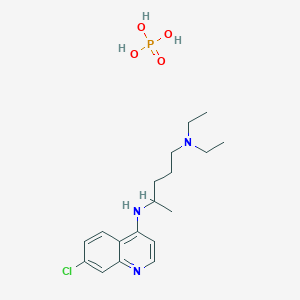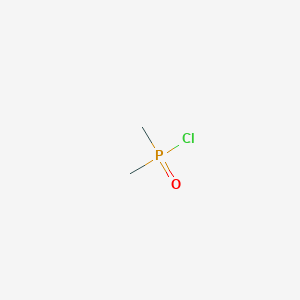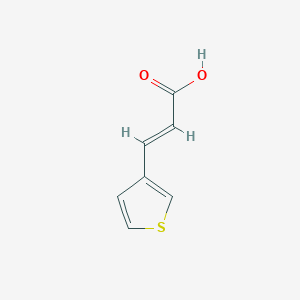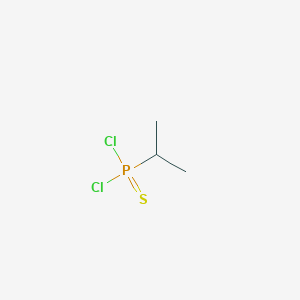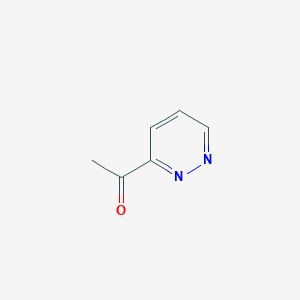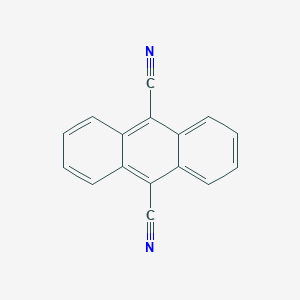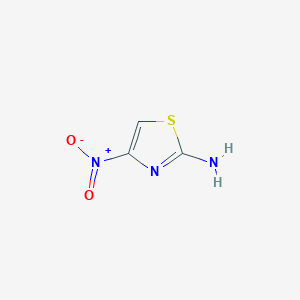
Ioprocemic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iopromide acid is a non-ionic X-ray contrast agent that is widely used in medical imaging. It is a water-soluble, low-osmolar, and non-ionic iodine-containing compound that is used to enhance the visibility of blood vessels and organs during radiographic procedures. Iopromide acid is a relatively new contrast agent that has been found to have several advantages over other contrast agents.
Wirkmechanismus
Iopromide acid works by absorbing X-rays and increasing the contrast between different tissues in the body. It is a non-ionic contrast agent, which means that it does not dissociate into ions when injected into the body. This property reduces the risk of adverse reactions such as allergic reactions and nephrotoxicity.
Biochemische Und Physiologische Effekte
Iopromide acid has been shown to have minimal effects on biochemical and physiological parameters. It does not affect renal function, hepatic function, or blood parameters. However, in rare cases, it may cause adverse reactions such as allergic reactions, nephrotoxicity, and neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Iopromide acid has several advantages over other contrast agents. It is a low-osmolar contrast agent, which means that it has a lower risk of adverse reactions such as nephrotoxicity and allergic reactions. It is also a non-ionic contrast agent, which reduces the risk of dissociation into ions and subsequent adverse reactions. However, iopromide acid has some limitations for lab experiments. It is not suitable for use in animal studies due to its toxicity to animals. It is also not suitable for use in cell culture studies due to its low solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of iopromide acid. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the development of new formulations that are more suitable for use in animal studies and cell culture studies. Additionally, there is a need for more research on the long-term effects of iopromide acid on human health. Finally, there is a need for more research on the use of iopromide acid in combination with other imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET).
Synthesemethoden
Iopromide acid is synthesized by reacting 5-amino-2,4,6-triiodoisophthalic acid with N,N-dimethyl-N'-2-hydroxypropyl-1,3-propanediamine in the presence of acetic anhydride. The reaction yields iopromide acid and acetic acid. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Iopromide acid is widely used in medical imaging for the diagnosis of various diseases. It is used in computed tomography (CT) scans, angiography, and other radiographic procedures. Iopromide acid is also used in research to study the structure and function of various organs and tissues.
Eigenschaften
CAS-Nummer |
1456-52-6 |
|---|---|
Produktname |
Ioprocemic acid |
Molekularformel |
C13H14I3NO3 |
Molekulargewicht |
612.97 g/mol |
IUPAC-Name |
3-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]propanoic acid |
InChI |
InChI=1S/C13H14I3NO3/c1-3-17(7(2)18)13-10(15)6-9(14)8(12(13)16)4-5-11(19)20/h6H,3-5H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
LLLMGEDYKIIGPY-UHFFFAOYSA-N |
SMILES |
CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C |
Kanonische SMILES |
CCN(C1=C(C=C(C(=C1I)CCC(=O)O)I)I)C(=O)C |
Andere CAS-Nummern |
1456-52-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



